Benzoic acid, 4-(tridecafluorohexyl)-

Description

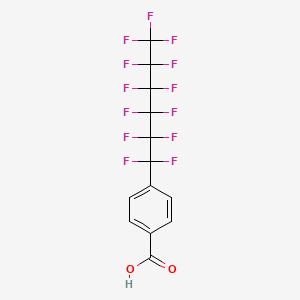

Benzoic acid, 4-(tridecafluorohexyl)-, is a fluorinated aromatic carboxylic acid characterized by a perfluorohexyl (C₆F₁₃) substituent at the para position of the benzene ring. This compound belongs to the per- and polyfluoroalkyl substances (PFAS) family, known for their exceptional chemical stability, hydrophobicity, and oleophobicity due to strong C–F bonds . These compounds are typically utilized in high-performance coatings, surfactants, and specialty chemicals where resistance to heat, chemicals, and degradation is critical.

Properties

CAS No. |

74701-31-8 |

|---|---|

Molecular Formula |

C13H5F13O2 |

Molecular Weight |

440.16 g/mol |

IUPAC Name |

4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzoic acid |

InChI |

InChI=1S/C13H5F13O2/c14-8(15,6-3-1-5(2-4-6)7(27)28)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H,(H,27,28) |

InChI Key |

BQUFTMNKJHFNSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(tridecafluorohexyl)- typically involves the introduction of the tridecafluorohexyl group to the benzoic acid molecule. One common method is the Friedel-Crafts acylation reaction, where benzoic acid is reacted with a tridecafluorohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzoic acid, 4-(tridecafluorohexyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated alkyl chain can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: Benzoic acid, 4-(tridecafluorohexyl)- is used as a building block in the synthesis of various fluorinated organic compounds. Its unique properties make it valuable in the development of materials with specific chemical resistance and hydrophobicity.

Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems

Industry: The compound is used in the production of specialty polymers and coatings. Its high thermal stability and chemical resistance make it suitable for use in harsh environments.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(tridecafluorohexyl)- involves its interaction with various molecular targets. The highly fluorinated alkyl chain can interact with hydrophobic regions of proteins and membranes, affecting their structure and function. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogues include:

Notes:

- Fluorinated vs. Hydrocarbon Chains : The tridecafluorohexyl group (C₆F₁₃) imparts superior chemical inertness and thermal stability compared to hydrocarbon chains (e.g., C₁₆H₃₃O in ). This makes fluorinated derivatives more suitable for harsh environments .

- Functional Group Effects : Ester derivatives (e.g., ) exhibit higher reactivity in nucleophilic substitution compared to carboxylic acids, enabling their use as intermediates in organic synthesis .

Physicochemical Properties

Thermal Stability:

- Fluorinated benzoic acids (e.g., 4-(tridecafluorohexyl)-) decompose at temperatures exceeding 300°C due to robust C–F bonds, whereas hydrocarbon analogues (e.g., 4-hexadecyloxy) degrade near 200°C .

- Ionic derivatives (e.g., potassium salts in ) exhibit lower thermal stability (~150°C) due to ionic interactions .

Solubility:

Research Findings and Challenges

Environmental and Health Impact

- PFAS compounds like 4-(tridecafluorohexyl)-benzoic acid are linked to environmental persistence and toxicity, prompting EPA restrictions . Hydrocarbon analogues pose fewer ecological risks but lack comparable performance in extreme conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.